![molecular formula C17H18N2O2S2 B7545655 N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7545655.png)
N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide, commonly known as BZS, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BZS belongs to the class of benzothiazole derivatives, which have been found to exhibit various biological activities, including antimicrobial, antitumor, and anticonvulsant properties. In
Applications De Recherche Scientifique
BZS has been found to exhibit various biological activities, including anticonvulsant, neuroprotective, and anti-inflammatory effects. It has been studied for its potential applications in the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. BZS has also been investigated for its potential use as a diagnostic tool for imaging amyloid plaques in the brain, which are associated with Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of BZS is not fully understood, but it is believed to act through multiple pathways. BZS has been found to modulate the activity of various neurotransmitters, including GABA, glutamate, and acetylcholine, which are involved in the regulation of neuronal excitability and synaptic transmission. BZS has also been found to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
BZS has been found to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce seizure activity and improve cognitive function in rats with epilepsy. BZS has also been found to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BZS in lab experiments is its high potency and selectivity for its target molecules, which allows for precise modulation of biological pathways. BZS also has good solubility in water and organic solvents, which makes it easy to administer in animal models. However, one limitation of using BZS in lab experiments is its potential toxicity and side effects, which need to be carefully monitored and controlled.
Orientations Futures
There are several future directions for the research of BZS. One potential application is its use as a therapeutic agent for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Further studies are needed to elucidate the exact mechanism of action of BZS and to determine its efficacy and safety in human clinical trials. Another future direction is the development of new derivatives of BZS with improved potency and selectivity for its target molecules. These derivatives could be used as diagnostic tools or therapeutic agents for a variety of diseases. Finally, BZS could be used as a lead compound for the development of new drugs with novel mechanisms of action and improved therapeutic profiles.
Méthodes De Synthèse
BZS can be synthesized through a multi-step process that involves the reaction of 2-aminobenzothiazole with 4-chloro-3,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then further reacted with ethylene oxide to yield the final product, BZS. The purity and yield of BZS can be improved through various purification methods such as recrystallization and column chromatography.
Propriétés
IUPAC Name |
N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-12-8-10-14(11-9-12)23(20,21)19(3)13(2)17-18-15-6-4-5-7-16(15)22-17/h4-11,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWISNBVPOWZLCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(C)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.